molecular formula C11H13NO4 B104648 Diethyl 2,6-pyridinedicarboxylate CAS No. 15658-60-3

Diethyl 2,6-pyridinedicarboxylate

Cat. No.: B104648
CAS No.: 15658-60-3
M. Wt: 223.22 g/mol
InChI Key: KTOBUCHVPBPHMK-UHFFFAOYSA-N
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Description

Diethyl 2,6-pyridinedicarboxylate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78907. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Organic Synthesis and Biological Activity

Diethyl 2,6-pyridinedicarboxylate is a significant organic intermediate in the fields of dye, medicine, and pesticide production. It exhibits notable biological activity, with its demand increasing significantly since the 1980s due to the development of efficient imidazolinone herbicides. This compound's synthesis involves several stages, including the use of diethyl oxalate and ethyl chloroacetate as raw materials, and sodium ethoxide as a catalyst (Hunsheng & Heng, 2014).

2. Enzymatic Synthesis for Bio-based Alternatives

This compound plays a crucial role in the enzymatic synthesis of bio-based polymers, offering an alternative to petroleum-derived plastics. These polymers, derived from pyridinedicarboxylic acid, show similar thermal behavior to traditional petroleum-based polymers and are synthesized in environmentally friendly conditions, contributing to the reduction of global plastic pollution (Pellis et al., 2019).

3. Catalysis in Chemical Synthesis

This compound has been used as an organocatalyst for the synthesis of various chemical compounds, such as 1,5-benzodiazepine derivatives. It facilitates regioselective carbon-carbon bond formation, demonstrating its effectiveness and efficiency in chemical synthesis processes. This application highlights its versatility in organic chemistry and potential for developing diverse chemical products (Lal et al., 2013).

4. Application in Bioassays and Luminescence Studies

This compound derivatives have been applied in bioassays based on enzyme-amplified lanthanide luminescence. This method combines enzymatic amplification with time-resolved luminescence measurements, demonstrating the compound's utility in sensitive and selective detection in biochemical research (Steinkamp & Karst, 2004).

Safety and Hazards

Diethyl 2,6-pyridinedicarboxylate may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

Future Directions

While specific future directions for Diethyl 2,6-pyridinedicarboxylate are not mentioned in the search results, its use in the synthesis of ditopic macrocycles suggests potential applications in the field of complex formation .

Mechanism of Action

Target of Action

Diethyl pyridine-2,6-dicarboxylate, also known as Diethyl Dipicolinate or Diethyl 2,6-pyridinedicarboxylate, is an organic compound that serves as a key intermediate in various chemical reactions

Mode of Action

For instance, it can be used in the synthesis of ditopic macrocycles, which can form complexes with diphenylurea derivatives .

Biochemical Pathways

Diethyl pyridine-2,6-dicarboxylate is involved in the synthesis of ditopic macrocycles, which are molecules that can form complexes with other compounds such as diphenylurea derivatives . These macrocycles can act as host molecules, indicating a potential role in supramolecular chemistry.

Pharmacokinetics

Its solubility in water (14 g/l at 25°c) and chloroform suggests that it may have good bioavailability .

Result of Action

The result of the action of Diethyl pyridine-2,6-dicarboxylate largely depends on the context of its use. In the synthesis of ditopic macrocycles, it contributes to the formation of complex structures that can interact with other molecules .

Action Environment

The action, efficacy, and stability of Diethyl pyridine-2,6-dicarboxylate can be influenced by various environmental factors. For instance, its storage conditions require an inert atmosphere and room temperature . Additionally, its reactivity may be affected by the presence of other chemicals in the reaction environment.

Properties

IUPAC Name

diethyl pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-9(12-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOBUCHVPBPHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166100
Record name Diethyl dipicolinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15658-60-3
Record name Diethyl 2,6-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15658-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethyl dipicolinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15658-60-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78907
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl dipicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Pyridinedicarboxylic acid, 2,6-diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.472
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Record name DIETHYL DIPICOLINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of diethyl pyridine-2,6-dicarboxylate?

A1: Diethyl pyridine-2,6-dicarboxylate has the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol []. Its structure consists of a pyridine ring with two ethyl carboxylate groups at the 2 and 6 positions. Spectroscopic data, including NMR and X-ray crystallography, have been used to confirm its structure [, ].

Q2: How does diethyl pyridine-2,6-dicarboxylate interact with metal ions, and what are the implications for its applications?

A2: Diethyl pyridine-2,6-dicarboxylate acts as a ligand, readily coordinating with various metal ions like cobalt [] and lanthanides []. This coordination ability is attributed to the presence of nitrogen and oxygen donor atoms within its structure. The resulting metal complexes exhibit diverse geometries and properties, making them valuable in fields like catalysis and materials science. For example, [Eu(diethyl pyridine-2,6-dicarboxylate)2(TfO)2(OH2)]TfO, a complex with europium, demonstrates interesting photophysical properties, potentially useful in luminescent materials [].

Q3: What are the catalytic applications of diethyl pyridine-2,6-dicarboxylate?

A3: While not directly used as a catalyst, diethyl pyridine-2,6-dicarboxylate serves as a precursor for synthesizing ligands used in catalysis []. For example, it can be converted to a bis-β-diketone ligand that forms complexes with difluoroboron, potentially leading to novel catalytic systems []. Additionally, its derivatives, like the oxopropanenitrile synthesized via Knoevenagel condensation, hold promise for developing efficient catalysts for renewable energy research [].

Q4: How does the structure of diethyl pyridine-2,6-dicarboxylate relate to its ability to form polymers?

A4: The two ethyl ester groups in diethyl pyridine-2,6-dicarboxylate provide reactive sites for polymerization reactions []. For instance, it can undergo polytransesterification with poly(ethylene glycol) to yield diverse polymeric structures []. The specific reaction conditions and characterization techniques like MALDI-TOF MS help determine the structures of the resulting polymers, offering control over material properties for various applications.

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